Calystegine C1

Descripción general

Descripción

Calystegine C1 is a polyhydroxylated nortropane alkaloid found in various plants, particularly those belonging to the Convolvulaceae, Solanaceae, and Moraceae families . This compound is known for its potent inhibitory activity against glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This compound has been detected in edible fruits and vegetables such as potatoes, eggplants, tomatoes, and sweet peppers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of calystegine C1 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reduction of a suitable precursor followed by cyclization and hydroxylation steps . The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from plant materials using solvents like methanol and subsequent purification through chromatography is a feasible method .

Análisis De Reacciones Químicas

Types of Reactions: Calystegine C1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Aplicaciones Científicas De Investigación

Introduction to Calystegine C1

This compound is a nortropane alkaloid primarily found in various plant species, including those in the Convolvulaceae family. Its unique chemical structure and biological activities have garnered attention for potential applications in both agricultural and medicinal fields. This article explores the diverse applications of this compound, emphasizing its role in glycosidase inhibition, toxicity studies, and its presence in food products.

Glycosidase Inhibition

This compound has been identified as an inhibitor of various glycosidases, enzymes that play crucial roles in carbohydrate metabolism. Specifically, it exhibits potent inhibition against lysosomal beta-glucosidase, which is vital for the breakdown of glycosidic bonds in complex carbohydrates. The inhibitory concentration (IC50) for this compound has been reported at approximately 0.84 µM, indicating a significant potential for influencing metabolic pathways related to carbohydrate digestion and absorption .

Chemical Chaperone Properties

Interestingly, this compound also acts as a chemical chaperone. It enhances the correct folding of certain enzymes, facilitating their proper trafficking to lysosomes. This dual functionality—both as an inhibitor and a facilitator—suggests potential therapeutic applications in lysosomal storage disorders, where enzyme misfolding leads to disease .

Toxicity Studies

This compound's presence in plants such as Ipomoea carnea raises concerns regarding livestock toxicity. Studies have shown that while this compound contributes to the overall toxicity profile of these plants, its role is complex. It does not independently cause significant inhibition of beta-glucosidase at high concentrations, suggesting that its effects may be mitigated when combined with other compounds present in these plants . This insight is crucial for understanding the safety of forage crops containing this compound.

Detection and Analysis

Recent advancements in analytical chemistry have facilitated the detection of this compound in various agricultural products. For instance, a study utilized liquid chromatography coupled with high-resolution mass spectrometry to analyze tomato-based products for multiple calystegines, including this compound. The method demonstrated high recovery rates and low limits of quantification, highlighting its applicability for monitoring calystegines in food safety assessments .

Presence in Food Products

This compound has been detected in several edible fruits and vegetables, including tomatoes, peppers, and eggplants. The implications of these findings are twofold: they raise questions about the dietary intake of calystegines and their potential health effects on consumers . Monitoring these compounds is essential for ensuring food safety and understanding their impact on human health.

Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Activity | Inhibitor of glycosidases; acts as a chemical chaperone | IC50: 0.84 µM for beta-glucosidase; enhances enzyme folding |

| Agricultural Toxicity | Presence in Ipomoea carnea raises livestock toxicity concerns | Limited independent toxicity; requires context with other compounds |

| Food Safety | Detected in various fruits and vegetables; implications for dietary intake | High recovery rates in analytical studies; need for monitoring |

Case Study 1: Toxicity Assessment in Livestock

A study assessing the toxicity of Ipomoea carnea found that while swainsonine was a potent inhibitor affecting alpha-mannosidase activity significantly, this compound did not exhibit similar effects at relevant concentrations. This suggests that while it contributes to the overall toxic profile, it may not be the primary agent responsible for livestock poisoning .

Case Study 2: Detection Methods in Food Products

In another investigation focusing on tomato products, researchers successfully identified multiple calystegines using advanced chromatographic techniques. The study highlighted that this compound was present across various tomato matrices, raising awareness about its consumption levels among the population .

Mecanismo De Acción

Calystegine C1 exerts its effects primarily by inhibiting glycosidases, enzymes that break down glycosidic bonds in carbohydrates . This inhibition occurs through competitive binding to the active site of the enzyme, preventing substrate access . The molecular targets include β-glucosidase and α-galactosidase, among others . The pathways involved in its action include the disruption of carbohydrate metabolism and lysosomal storage processes .

Comparación Con Compuestos Similares

- Calystegine A3

- Calystegine B1

- Calystegine B2

Comparison: Calystegine C1 is unique among its analogs due to its specific inhibitory profile and potency against certain glycosidases . While calystegine B1 and B2 also inhibit glycosidases, this compound has a higher affinity for β-glucosidase and α-galactosidase . Additionally, this compound’s structure, with multiple hydroxyl groups, contributes to its distinct biochemical properties and interactions .

Actividad Biológica

Calystegine C1 is a polyhydroxylated nortropane alkaloid predominantly found in plants belonging to the Convolvulaceae, Solanaceae, and Moraceae families. This compound has garnered attention due to its significant biological activities, particularly its inhibitory effects on various glycosidases, which are enzymes that play crucial roles in carbohydrate metabolism.

Glycosidase Inhibition

This compound exhibits potent inhibitory activity against several glycosidases, including:

- Beta-glucosidase : this compound has been shown to inhibit beta-glucosidase from bovine, human, and rat sources with Ki values of 15 µM, 1.5 µM, and 1 µM respectively .

- Alpha-galactosidase : It also acts as a competitive inhibitor of alpha-galactosidase, which is significant in the context of certain genetic disorders such as Fabry's disease .

The inhibition of these enzymes suggests potential implications for human health, particularly concerning the consumption of plants rich in calystegines. High dietary intake may lead to adverse effects due to enzyme inhibition.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound contributes to the antioxidant and anti-inflammatory properties of certain plant extracts. For example, extracts from Hyoscyamus albus enriched with calystegines showed significant anti-inflammatory activity in mice models, inhibiting carrageenan-induced paw edema comparably to standard anti-inflammatory drugs like Indomethacin .

Toxicity Considerations

Despite its beneficial properties, this compound has been associated with toxicity in various animal studies. The inhibition of glycosidases can lead to metabolic disturbances, particularly in species sensitive to these compounds. For instance, livestock exposed to plants containing calystegines have shown neurological symptoms indicative of toxicity .

Case Studies

- Inhibition of Glycosidases : A study reported that this compound effectively inhibited human beta-xylosidase with a Ki value of 0.13 µM . This finding highlights its potential role in modulating carbohydrate metabolism.

- In Vivo Studies : In vivo experiments demonstrated that extracts containing this compound significantly reduced inflammation in mice models. The seeds extract was particularly effective, achieving up to 58% inhibition of edema at higher dosages .

- Toxicity Analysis : A comprehensive review indicated that while calystegines are present in many edible plants, their concentrations can vary significantly. For example, tomatoes and eggplants were found to contain varying levels of calystegines (C1 < 2.39 mg/kg f.w.) depending on the cultivation conditions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target Enzyme | Ki Value (µM) | Source |

|---|---|---|---|

| Inhibition | Beta-glucosidase | 1 | Human |

| Inhibition | Beta-glucosidase | 10 | Rat |

| Inhibition | Alpha-galactosidase | Not specified | Various |

| Anti-inflammatory activity | Mice paw edema | Up to 58% | Hyoscyamus albus |

Propiedades

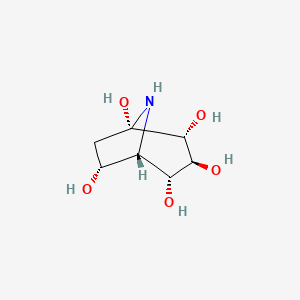

IUPAC Name |

8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJRYWHKVYFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(C1(N2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156705-04-3 | |

| Record name | Calystegine C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.